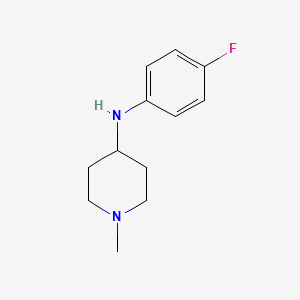![molecular formula C12H20O4 B6152435 (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans CAS No. 1260106-28-2](/img/no-structure.png)
(1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4R)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans (TBCCA) is an important organic compound used in various scientific and industrial applications. It is a cyclic compound with a carboxylic acid group attached to the cyclohexane ring. TBCCA is an important intermediate in the synthesis of a variety of compounds, and is used in the development of new materials and pharmaceuticals. TBCCA is also used in the synthesis of natural products and in the production of high-performance polymers.
Aplicaciones Científicas De Investigación
(1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans is used in a wide range of scientific research applications. It is used in the synthesis of natural products, such as terpenes and steroids, and in the production of high-performance polymers. (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans is also used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anti-cancer drugs. (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans is also used in the synthesis of materials for nanotechnology, such as carbon nanotubes and graphene.
Mecanismo De Acción
The mechanism of action of (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans is not fully understood. However, it is known that the carboxylic acid group of (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans can undergo a variety of reactions, such as esterification, amide formation, and enolization. These reactions can be used to synthesize a variety of compounds from (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans.
Biochemical and Physiological Effects
(1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans has not been studied extensively for its biochemical and physiological effects. However, it is known that (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans can be metabolized by the liver and excreted in the urine. It is also known that (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans can undergo a variety of reactions, such as esterification, amide formation, and enolization, which can have a variety of effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans has several advantages and limitations for use in laboratory experiments. One advantage of (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans is that it is relatively stable and can be stored at room temperature. Another advantage is that it can be used in a variety of reactions, such as esterification, amide formation, and enolization. One limitation of (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans is that it can be toxic if ingested in large quantities, so it should be handled with care in the laboratory.
Direcciones Futuras
There are several potential future directions for research on (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans. One potential direction is to further study the biochemical and physiological effects of (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans on the body. Another potential direction is to develop new methods for synthesizing (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans and other compounds from (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans. Additionally, research could be done to explore the use of (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans in the synthesis of novel materials for nanotechnology. Finally, research could be done to explore the use of (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans in the development of new pharmaceuticals and other therapeutic agents.
Métodos De Síntesis
(1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans is synthesized using a variety of methods. One method involves the reaction of cyclohexanone with tert-butyl bromide and a Lewis acid catalyst. This reaction produces a cyclic intermediate which is then reacted with carbon dioxide to form (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans. Another method involves the reaction of cyclohexanone with tert-butyl chloroformate and a Lewis acid catalyst. This reaction produces a cyclic intermediate which is then reacted with carbon dioxide to form (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans involves the protection of the carboxylic acid group followed by the reduction of the cyclohexanone ring to form the desired product.", "Starting Materials": [ "Cyclohexanone", "Tert-butyl chloroformate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reacting cyclohexanone with tert-butyl chloroformate in the presence of sodium hydroxide to form (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexanone.", "Step 2: Reduction of the cyclohexanone ring by reacting (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexanone with sodium borohydride in methanol to form (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexanol.", "Step 3: Oxidation of (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexanol with hydrochloric acid to form (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexanone.", "Step 4: Hydrolysis of (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexanone with hydrochloric acid to form (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans." ] } | |
Número CAS |
1260106-28-2 |
Nombre del producto |
(1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, trans |
Fórmula molecular |
C12H20O4 |
Peso molecular |
228.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



